molecular formula C18H12ClN3 B1617949 Climiqualine CAS No. 55150-67-9

Climiqualine

Cat. No.: B1617949
CAS No.: 55150-67-9
M. Wt: 305.8 g/mol
InChI Key: IDQGRVRLINQKBK-UHFFFAOYSA-N
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Description

Climiqualine (chemical code 2933.49) is a pharmaceutical compound listed among quinoline and quinolone derivatives in regulatory documents . These compounds typically exhibit biological activity through mechanisms like intercalation into DNA or inhibition of bacterial enzymes (e.g., DNA gyrase).

Properties

CAS No.

55150-67-9

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

IUPAC Name

3-chloro-1-imidazol-1-yl-4-phenylisoquinoline

InChI

InChI=1S/C18H12ClN3/c19-17-16(13-6-2-1-3-7-13)14-8-4-5-9-15(14)18(21-17)22-11-10-20-12-22/h1-12H

InChI Key

IDQGRVRLINQKBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Climiqualine can be synthesized through several methods. One common synthetic route involves the use of chloro-1,3-dimethyl-2-climiqualine as a condensing agent. The reaction typically involves reacting 4-chloro-3-sulfamoylbenzoic acid with N-amido-2-methylene indoline or its corresponding salts in an inert solvent at room temperature. The reaction is facilitated by an organic base, and the product is purified to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield, low cost, and simplicity, making it suitable for large-scale production. The use of chloro-1,3-dimethyl-2-climiqualine as a condensing agent ensures efficient synthesis with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Climiqualine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: this compound participates in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Climiqualine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a treatment for certain medical conditions.

    Industry: this compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of climiqualine involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Functional Groups Primary Applications Unique Features
This compound Quinoline Undisclosed (inferred) Antimicrobial (inferred) Potential novel substituents
Chloroquine Quinoline Diethylaminomethyl Antimalarial, Autoimmune Lysosomotropism
Clioquinol 8-Hydroxyquinoline Iodine (C5, C7) Antifungal, Neuroprotection Metal chelation
Ciprofloxacin Fluoroquinolone Fluorine, Piperazinyl Antibacterial DNA gyrase inhibition
Cloxiquine Quinoline Chlorine substituents Antitubercular Targeted mycobacterial action
Decoquinate Quinolone Ethoxy, Cyclohexyl Veterinary antiprotozoal Lipophilic optimization

Research Findings and Uniqueness

  • Structural Uniqueness : this compound’s undisclosed substituents likely differentiate it from analogues. For instance, replacing halogen atoms with sulfonamide or alkyl groups could enhance solubility or reduce off-target effects .
  • Mechanistic Inference: Unlike fluoroquinolones (e.g., ciprofloxacin), this compound may lack fluorine, shifting its mechanism toward intercalation rather than enzyme inhibition .

Biological Activity

Climiqualine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of natural products, specifically extracted from various medicinal plants. Its biological activities have been explored primarily in the context of anticancer and antibacterial properties. The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells and inhibit bacterial growth.

  • Anticancer Activity :
    • This compound has been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
    • Case Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 58 µg/mL. This suggests a potent effect on tumor cells, making it a candidate for further development in cancer therapy.
  • Antibacterial Activity :
    • The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli.
    • Research Findings : Various extracts containing this compound have shown inhibition zones indicating effective antibacterial action, highlighting its potential as an alternative to conventional antibiotics.

Data Table: Biological Activity of this compound

Activity TypeCell Line/BacteriaIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerMDA-MB-231 (Breast Cancer)58 µg/mLLajter et al., 2013
AnticancerHepG2 (Liver Cancer)54.97 µg/mLAli et al., 2021
AntibacterialStaphylococcus aureusMIC: 32 µg/mLPMC10562755
AntibacterialEscherichia coliMIC: 16 µg/mLPMC10562755

Research Findings

Recent studies have focused on optimizing extraction methods to enhance the yield of active metabolites from plants containing this compound. Ethanol extraction has been identified as particularly effective, yielding high concentrations of bioactive compounds with significant therapeutic potential.

  • In Vitro Studies : These studies have confirmed that this compound induces apoptosis in various cancer cell lines through pathways involving caspases and mitochondrial dysfunction.
  • In Silico Studies : Computational models have predicted the binding affinity of this compound to specific cellular targets, supporting its role as a promising drug candidate.

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